An In-depth Technical Guide to the SAHM1 Peptide: Structure, Sequence, and Mechanism of Action
An In-depth Technical Guide to the SAHM1 Peptide: Structure, Sequence, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAHM1 (Stapled α-Helical peptide derived from Mastermind-like 1) is a synthetic, cell-permeable peptidomimetic that acts as a potent inhibitor of the Notch signaling pathway.[1][2] By mimicking a key α-helical region of the Notch coactivator Mastermind-like 1 (MAML1), SAHM1 disrupts the formation of the Notch transactivation complex, leading to the downregulation of Notch target genes.[1] This targeted inhibition has shown therapeutic potential in preclinical models of diseases driven by aberrant Notch signaling, such as T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma.[3] This technical guide provides a comprehensive overview of the structure, sequence, and biochemical properties of SAHM1, along with detailed experimental protocols for its study.
Structure and Sequence of SAHM1
SAHM1 is a hydrocarbon-stapled α-helical peptide. The stapling technology involves replacing two amino acids in the peptide sequence with non-natural, olefin-bearing amino acids, which are then covalently linked through a process called olefin metathesis. This hydrocarbon staple reinforces the α-helical conformation of the peptide, enhancing its binding affinity, metabolic stability, and cell permeability compared to its linear counterpart.[1]
Amino Acid Sequence and Modifications
The amino acid sequence of SAHM1 is derived from the MAML1 protein. The specific sequence and its modifications are detailed below:
Sequence: Ac-AERLRRRIXLCRXHHST-NH₂
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N-terminal modification: Acetylation (Ac)
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C-terminal modification: Amidation (NH₂)
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X: Represents the non-natural amino acid (S)-2-(4-pentenyl)alanine.
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Hydrocarbon Staple: An all-hydrocarbon staple is formed between the two 'X' residues at positions i and i+4 via ring-closing metathesis of their pentenyl side chains.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 2196.58 g/mol | |
| Molecular Formula | C₉₄H₁₆₂N₃₆O₂₃S | |
| Purity | ≥90% (as determined by HPLC) | |
| Solubility | Soluble in water | |
| Helical Character | Confirmed by Circular Dichroism Spectroscopy | [1] |
Mechanism of Action: Inhibition of the Notch Signaling Pathway
SAHM1 functions by directly targeting a critical protein-protein interaction within the nucleus, specifically the assembly of the Notch transactivation complex.[1] This complex is the final downstream effector of the Notch signaling pathway.
The canonical Notch signaling pathway is initiated by ligand binding to a Notch receptor, leading to a series of proteolytic cleavages that release the intracellular domain of Notch (NICD). NICD then translocates to the nucleus, where it forms a ternary complex with the DNA-binding protein RBPj (also known as CSL) and a coactivator of the Mastermind-like (MAML) family. This complex recruits other transcriptional machinery to activate the expression of Notch target genes, which regulate cell proliferation, differentiation, and survival.
SAHM1 competitively inhibits the binding of MAML1 to the NICD-RBPj binary complex.[1] By mimicking the α-helical binding domain of MAML1, SAHM1 occupies the binding groove on the NICD-RBPj surface, thereby preventing the recruitment of endogenous MAML1 and the subsequent transcriptional activation.
Quantitative Data
The following tables summarize key quantitative data related to the binding affinity and functional activity of SAHM1.
Binding Affinity
| Parameter | Value (µM) | Method | Target | Reference |
| Kd | 0.12 ± 0.02 | Fluorescence Polarization | RAMANK–CSL complex | [1] |
In Vitro Functional Activity
| Parameter | Value (µM) | Assay | Cell Line | Reference |
| IC₅₀ | 6.5 ± 1.6 | Notch1-dependent reporter gene assay | - | |
| Effective Concentration | 15 | T-ALL cell proliferation inhibition | KOPT-K1, HPB-ALL | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SAHM1.
Synthesis of SAHM1 Peptide
SAHM1 is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) followed by on-resin ring-closing metathesis.
Materials:
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Rink Amide MBHA resin
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Fmoc-protected amino acids
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Fmoc-(S)-2-(4-pentenyl)alanine
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Coupling reagents (e.g., HBTU, HOBt)
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Base (e.g., DIEA)
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Deprotection solution (e.g., 20% piperidine in DMF)
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Grubbs' first-generation catalyst
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Solvents (DMF, DCM, DCE)
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Cleavage cocktail (e.g., TFA/TIS/H₂O)
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HPLC system for purification
Protocol:
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Peptide Synthesis: The linear peptide is assembled on Rink Amide resin using an automated or manual peptide synthesizer following standard Fmoc-SPPS protocols.
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Incorporation of Non-natural Amino Acids: Fmoc-(S)-2-(4-pentenyl)alanine is coupled at the desired positions (X) in the sequence.
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Ring-Closing Metathesis (RCM): The resin-bound peptide is treated with Grubbs' first-generation catalyst in an inert solvent like dichloroethane (DCE) to catalyze the formation of the hydrocarbon staple.
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Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all side-chain protecting groups are removed using a standard cleavage cocktail.
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Purification and Characterization: The crude peptide is purified by reverse-phase HPLC, and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Fluorescence Polarization (FP) Binding Assay
This assay is used to quantitatively measure the binding affinity of SAHM1 to its target protein complex.
Materials:
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Fluorescently labeled SAHM1 (e.g., FITC-SAHM1)
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Purified RAMANK-CSL protein complex
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Binding buffer (e.g., 20 mM Tris pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)
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Microplate reader with fluorescence polarization capabilities
Protocol:
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Reagent Preparation: Prepare a series of dilutions of the RAMANK-CSL complex in the binding buffer. Prepare a solution of FITC-SAHM1 at a constant, low concentration.
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Assay Setup: In a microplate, add the FITC-SAHM1 solution to each well, followed by the different concentrations of the RAMANK-CSL complex.
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Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
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Measurement: Measure the fluorescence polarization of each well using a microplate reader.
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Data Analysis: Plot the change in fluorescence polarization as a function of the RAMANK-CSL concentration. Fit the data to a one-site binding model to determine the dissociation constant (Kd).
Competitive Co-Immunoprecipitation (Co-IP) Assay
This assay is used to demonstrate that SAHM1 can disrupt the interaction between MAML1 and the NICD-RBPj complex in a cellular context.
Materials:
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T-ALL cell line (e.g., KOPT-K1)
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SAHM1 and control peptides
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Antibody against an endogenous protein in the complex (e.g., anti-MAML1)
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Protein A/G beads
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Wash buffer
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Elution buffer
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SDS-PAGE and Western blotting reagents
Protocol:
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Cell Treatment: Treat T-ALL cells with varying concentrations of SAHM1 or a control peptide for a specified duration.
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Cell Lysis: Harvest and lyse the cells to obtain total protein extracts.
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Immunoprecipitation: Incubate the cell lysates with an antibody against MAML1 to pull down MAML1 and its interacting partners.
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Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
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Washing: Wash the beads several times to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads.
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Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against other components of the Notch transactivation complex (e.g., NICD, RBPj) to assess the effect of SAHM1 on their interaction with MAML1.
T-ALL Cell Proliferation Assay
This assay measures the effect of SAHM1 on the growth of Notch-dependent T-ALL cells.
Materials:
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T-ALL cell lines (e.g., KOPT-K1, HPB-ALL)
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Cell culture medium and supplements
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SAHM1 and control peptides
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Cell proliferation reagent (e.g., MTT, WST-1)
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Microplate reader
Protocol:
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Cell Seeding: Seed T-ALL cells in a 96-well plate at a defined density.
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Treatment: Add serial dilutions of SAHM1 or a control peptide to the wells.
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Incubation: Incubate the cells for a specified period (e.g., 72 hours).
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Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
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Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
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Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
SAHM1 represents a significant advancement in the development of targeted therapies against diseases driven by aberrant Notch signaling. Its unique stapled α-helical structure provides enhanced stability and cell permeability, allowing it to effectively disrupt the formation of the Notch transactivation complex. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of SAHM1 and similar peptidomimetics. The continued investigation of SAHM1 and its mechanism of action will undoubtedly contribute to the development of novel and effective treatments for a range of debilitating diseases.
References
- 1. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibition of the NOTCH transcription factor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (SAHM1) abrogates the hallmarks of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
